molecular formula C11H16N2OS B1366248 1-(3-Methoxypropyl)-3-phenylthiourea CAS No. 55409-87-5

1-(3-Methoxypropyl)-3-phenylthiourea

Cat. No.: B1366248
CAS No.: 55409-87-5
M. Wt: 224.32 g/mol
InChI Key: QUYXVLRMERMETF-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom

Mechanism of Action

Mode of Action

As a potential carbonic anhydrase inhibitor, 1-(3-Methoxypropyl)-3-phenylthiourea may interact with its target by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition could disrupt the conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by carbonic anhydrase. The disruption of this reaction can lead to a decrease in intraocular pressure .

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it may impact the bicarbonate buffering system, which plays a crucial role in maintaining ph balance in the body .

Pharmacokinetics

Based on its structural similarity to brinzolamide , it may exhibit similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Brinzolamide is rapidly absorbed and extensively distributed . , suggesting that this compound might have similar characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-3-phenylthiourea typically involves the reaction of 3-methoxypropylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Methoxypropylamine+Phenyl isothiocyanateThis compound\text{3-Methoxypropylamine} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} 3-Methoxypropylamine+Phenyl isothiocyanate→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(3-Methoxypropyl)-3-phenylthiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxypropyl)-3-phenylurea: Similar structure but with an oxygen atom instead of sulfur.

    1-(3-Methoxypropyl)-3-phenylcarbamate: Contains a carbamate group instead of a thiourea group.

Uniqueness

1-(3-Methoxypropyl)-3-phenylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group can participate in unique interactions that are not possible with oxygen-containing analogs, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-methoxypropyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-14-9-5-8-12-11(15)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYXVLRMERMETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408443
Record name 1-(3-methoxypropyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55409-87-5
Record name 1-(3-methoxypropyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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